Dual α7/α4β2 Functional Profile
DMAB-anabaseine dihydrochloride exhibits a dual functional profile not shared by pure α7 agonists such as PNU-282987: it acts as a partial agonist at α7 nAChRs while simultaneously functioning as an antagonist at α4β2 nAChRs [1]. In whole-cell patch-clamp recordings, DMAB blocks the acetylcholine-induced α7 current with an IC50 of approximately 5 µM, and blocks the α4β2 current with a similar IC50 of approximately 5 µM [1]. By contrast, PNU-282987 is reported as a potent and selective α7 agonist with negligible interactions with other nAChR subtypes [2].
| Evidence Dimension | Functional activity at nAChR subtypes |
|---|---|
| Target Compound Data | α7: partial agonist (induces currents at 100 µM application); blocks ACh-induced α7 current with IC50 ~5 µM; α4β2: antagonist, blocks current with IC50 ~5 µM |
| Comparator Or Baseline | PNU-282987: potent and selective α7 agonist with negligible interactions with other nAChR subtypes; GTS-21: binds α4β2 (Ki=20 nM) but activates only α7 to any significant extent |
| Quantified Difference | DMAB is an antagonist at α4β2 (IC50 ~5 µM), whereas PNU-282987 shows negligible α4β2 interaction; GTS-21 binds α4β2 (Ki=20 nM) but does not functionally antagonize the receptor to the same degree |
| Conditions | Whole-cell patch-clamp electrophysiology on recombinant nAChRs expressed in Xenopus oocytes or mammalian cells |
Why This Matters
This dual profile enables DMAB to serve as a unique pharmacological tool for dissecting the relative contributions of α7-mediated excitation versus α4β2-mediated modulation in neuronal circuits, a capability not offered by pure α7 agonists.
- [1] Alomone Labs. DMAB-anabaseine dihydrochloride Product Datasheet. Activity section: blocks acetylcholine-induced α7 current with IC50 ~5 µM; blocks α4β2 current with IC50 ~5 µM; partial agonist effect on α7 channels at 100 µM. View Source
- [2] Vicens P, et al. Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice. Behavioural Brain Research. 2011;216(1):341-348. PNU-282987 shown to be a potent agonist of the α7 nAChR with negligible interactions with other nAChR subtypes. View Source
